[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is a complex organic compound that belongs to the class of bithienyl derivatives This compound is characterized by its unique structure, which includes two thiophene rings fused with a dioxin ring and functionalized with dicarboxaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene rings: Starting with a suitable thiophene precursor, the thiophene rings are synthesized through a series of reactions involving halogenation and coupling reactions.
Fusion with the dioxin ring: The thiophene rings are then fused with a dioxin ring through oxidative coupling reactions.
Functionalization with dicarboxaldehyde groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicarboxaldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable precursor in the development of novel organic semiconductors and conductive polymers.
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in bioelectronic devices. Its ability to interact with biological molecules and its conductive properties make it a promising candidate for various biomedical applications.
Industry
In the industrial sector, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its conductive properties and stability contribute to the performance and longevity of these devices.
Mechanism of Action
The mechanism of action of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- involves its interaction with molecular targets through various pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde: Lacks the tetrahydro groups, resulting in different electronic properties.
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-diol: Contains hydroxyl groups instead of dicarboxaldehyde groups, affecting its reactivity and applications.
Uniqueness
The presence of both dicarboxaldehyde and tetrahydro groups in [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- imparts unique electronic and chemical properties
Biological Activity
The compound [5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde, 2,2',3,3'-tetrahydro- is a complex organic molecule with potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
- Chemical Formula : C₇H₆O₄S
- Molecular Weight : 186.19 g/mol
- CAS Number : 211235-87-9
- IUPAC Name : 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Antibacterial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. A study demonstrated that similar compounds showed activity against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for effective compounds ranged from 40 to 50 µg/mL. In comparison to standard antibiotics like ceftriaxone, these compounds exhibited comparable inhibition zones ranging from 19 mm to 30 mm against tested organisms .
Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Compound A | E. faecalis | 40 | 29 |
Compound B | P. aeruginosa | 50 | 24 |
Compound C | K. pneumoniae | 45 | 30 |
Ceftriaxone | Various | N/A | 19 |
Anticancer Activity
The anticancer potential of related thiophene derivatives has been studied extensively. For instance, one study reported that certain derivatives inhibited the growth of MCF-7 breast cancer cells with an IC₅₀ value of approximately 225 µM. The mechanism involved apoptosis induction and cell cycle arrest in the S phase. Additionally, the treatment resulted in significantly elevated levels of lactate dehydrogenase (LDH) in treated cells compared to controls .
Anti-inflammatory Activity
Compounds similar to [5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde have shown promise in reducing inflammation markers such as TNF-α and IL-6. In vitro studies indicated that certain derivatives inhibited these pro-inflammatory cytokines effectively at concentrations as low as 10 µg/mL .
Case Studies
-
Study on Antibacterial Efficacy
- Objective : To evaluate the antibacterial efficacy of thiophene derivatives.
- Method : Disk diffusion method was employed against a panel of bacteria.
- Results : Compounds showed significant inhibition against S. aureus and E. coli, with the best-performing compound achieving an inhibition zone of 30 mm.
-
Anticancer Mechanism Investigation
- Objective : To assess the cytotoxic effects on MCF-7 cells.
- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The study concluded that the compound induced apoptosis and altered cell morphology significantly at higher concentrations.
Properties
CAS No. |
528870-51-1 |
---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(7-formyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde |
InChI |
InChI=1S/C14H10O6S2/c15-5-7-9-11(19-3-1-17-9)13(21-7)14-12-10(8(6-16)22-14)18-2-4-20-12/h5-6H,1-4H2 |
InChI Key |
URGHWHMUSCLDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C=O)C3=C4C(=C(S3)C=O)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.